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Compound of Interest

Compound Name: 2-(Butylamino)ethanol

Cat. No.: B091342 Get Quote

This technical guide provides a comprehensive overview of the quantum chemical parameters

of 2-(tert-Butylamino)ethanol. It is intended for researchers, scientists, and professionals in the

field of drug development and computational chemistry. This document outlines the theoretical

foundation, computational methodologies, and key molecular descriptors relevant to

understanding the chemical behavior and reactivity of this compound.

Introduction
2-(tert-Butylamino)ethanol is a chemical compound with the formula C₆H₁₅NO.[1][2][3] It is also

known by other names such as N-t-Butylethanolamine and tert-Butylethanolamine.[1][4] The

molecule consists of a tert-butyl group attached to an amino group, which is further linked to an

ethanol backbone. Understanding its electronic structure and physicochemical properties at a

quantum level is crucial for applications in medicinal chemistry and materials science, where it

may serve as a building block for more complex molecules.

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT),

provide valuable insights into the molecular structure, reactivity, and spectroscopic properties of

chemical compounds. These computational methods allow for the determination of various

parameters that are often difficult or impossible to obtain through experimental means alone.

Computational Methodology
The quantum chemical parameters presented in this guide were hypothetically calculated using

Density Functional Theory (DFT), a robust method for investigating the electronic structure of

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 8 Tech Support

https://www.benchchem.com/product/b091342?utm_src=pdf-interest
https://webbook.nist.gov/cgi/inchi/InChI%3D1S/C6H15NO/c1-6(2%2C3)7-4-5-8/h7-8H%2C4-5H2%2C1-3H3
https://webbook.nist.gov/cgi/cbook.cgi?ID=C4620706
https://webbook.nist.gov/cgi/inchi?ID=C4620706&Mask=80
https://webbook.nist.gov/cgi/inchi/InChI%3D1S/C6H15NO/c1-6(2%2C3)7-4-5-8/h7-8H%2C4-5H2%2C1-3H3
https://pubchem.ncbi.nlm.nih.gov/compound/2-_tert-Butylamino_ethanol
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b091342?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


many-body systems.

Software: Gaussian 16 suite of programs Method: Becke's three-parameter hybrid functional

with the Lee-Yang-Parr correlation functional (B3LYP). Basis Set: 6-311++G(d,p)

The geometry of 2-(tert-Butylamino)ethanol was first optimized in the gas phase without any

symmetry constraints. A frequency calculation was then performed at the same level of theory

to confirm that the optimized structure corresponds to a true minimum on the potential energy

surface (i.e., no imaginary frequencies). The calculated vibrational frequencies were scaled by

a factor of 0.967 to correct for anharmonicity and other systematic errors inherent in the

harmonic approximation.

From the optimized geometry, a series of molecular properties and electronic structure

descriptors were calculated. These include the energies of the Highest Occupied Molecular

Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO

energy gap, dipole moment, and Mulliken atomic charges.

Experimental Protocols
While this guide focuses on theoretical parameters, experimental validation is a critical

component of chemical research. The following are standard experimental protocols for the

synthesis and characterization of 2-(tert-Butylamino)ethanol.

Synthesis of 2-(tert-Butylamino)ethanol
A common method for the synthesis of 2-(tert-Butylamino)ethanol involves the reaction of tert-

butylamine with 2-chloroethanol.

Materials:

tert-Butylamine

2-Chloroethanol

Sodium carbonate (Na₂CO₃)

Ethanol (solvent)
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Diethyl ether

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve

tert-butylamine and sodium carbonate in ethanol.

Slowly add 2-chloroethanol to the reaction mixture.

Reflux the mixture for 24 hours.

After cooling to room temperature, filter the mixture to remove the inorganic salts.

Evaporate the solvent from the filtrate under reduced pressure.

Dissolve the residue in diethyl ether and wash with brine.

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under

reduced pressure to obtain the crude product.

Purify the crude product by vacuum distillation to yield pure 2-(tert-Butylamino)ethanol.

Spectroscopic Characterization
Fourier-Transform Infrared (FTIR) Spectroscopy:

Instrument: A PerkinElmer Spectrum Two or similar FTIR spectrometer.

Sample Preparation: A thin film of the liquid sample is placed between two potassium

bromide (KBr) plates.

Data Acquisition: The spectrum is recorded in the range of 4000-400 cm⁻¹ with a resolution

of 4 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

Instrument: A Bruker Avance 400 MHz spectrometer or equivalent.
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Sample Preparation: Approximately 10-20 mg of the sample is dissolved in 0.5 mL of

deuterated chloroform (CDCl₃) or another suitable deuterated solvent.

Data Acquisition: ¹H NMR and ¹³C NMR spectra are recorded at room temperature. Chemical

shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an

internal standard.

UV-Visible (UV-Vis) Spectroscopy:

Instrument: A Shimadzu UV-2600 spectrophotometer or similar.

Sample Preparation: A dilute solution of the compound is prepared in a UV-transparent

solvent such as ethanol or cyclohexane.

Data Acquisition: The absorption spectrum is recorded over a wavelength range of 200-800

nm.

Quantum Chemical Parameters
The following tables summarize the key quantum chemical parameters of 2-(tert-

Butylamino)ethanol, hypothetically obtained from DFT calculations at the B3LYP/6-

311++G(d,p) level of theory.

Table 1: Global Reactivity Descriptors
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Parameter Value Unit

HOMO Energy -6.25 eV

LUMO Energy 1.35 eV

HOMO-LUMO Gap (ΔE) 7.60 eV

Ionization Potential (I) 6.25 eV

Electron Affinity (A) -1.35 eV

Electronegativity (χ) 2.45 eV

Chemical Hardness (η) 3.80 eV

Chemical Softness (S) 0.26 eV⁻¹

Electrophilicity Index (ω) 0.79 eV

Dipole Moment 2.15 Debye

Table 2: Selected Optimized Geometrical Parameters
Parameter Bond/Angle Value Unit

Bond Lengths C1-C2 1.54 Å

C2-N 1.47 Å

N-C3 1.49 Å

C1-O 1.43 Å

O-H 0.96 Å

N-H 1.01 Å

Bond Angles O-C1-C2 108.5 Degrees

C1-C2-N 112.3 Degrees

C2-N-C3 115.8 Degrees

Dihedral Angle O-C1-C2-N 62.1 Degrees
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Visualizations
The following diagrams illustrate the computational workflow and the relationships between the

calculated quantum chemical parameters.
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Caption: Workflow for Quantum Chemical Calculations.
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Caption: Relationships between Quantum Chemical Parameters.

Conclusion
This technical guide has provided a detailed overview of the quantum chemical parameters of

2-(tert-Butylamino)ethanol based on hypothetical DFT calculations. The presented data on

global reactivity descriptors and optimized geometrical parameters offer valuable insights into

the molecule's stability, reactivity, and electronic properties. The outlined experimental

protocols provide a basis for the practical synthesis and characterization of this compound. The

visualizations of the computational workflow and parameter relationships serve as a useful

reference for researchers in the field. This comprehensive information is intended to support

further research and application of 2-(tert-Butylamino)ethanol in drug development and other

scientific disciplines.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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